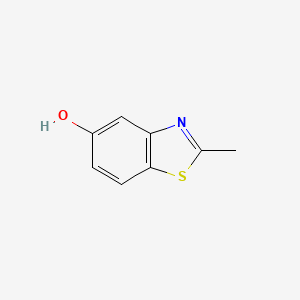

2-Methyl-1,3-benzothiazol-5-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1,3-benzothiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKVUPMDDFICNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351427 | |

| Record name | 2-methyl-1,3-benzothiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68867-14-1 | |

| Record name | 2-methyl-1,3-benzothiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-benzothiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 1,3 Benzothiazol 5 Ol and Analogs

Strategic Approaches to the Formation of the Benzothiazole (B30560) Ring System

The construction of the benzothiazole ring is the cornerstone of synthesizing 2-Methyl-1,3-benzothiazol-5-ol. Key strategies include classical cyclocondensation reactions, modern multicomponent sequences, and transition metal-catalyzed pathways, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclocondensation is a foundational and widely employed method for synthesizing the benzothiazole nucleus. mdpi.comnih.gov The most common approach involves the reaction of a 2-aminothiophenol derivative with a suitable one-carbon electrophile, such as a carboxylic acid, aldehyde, or nitrile. nih.govmdpi.comnih.gov For the specific synthesis of this compound, the key precursor is 2-amino-4-mercaptophenol. This is typically reacted with acetic acid or its derivatives.

The general mechanism involves an initial nucleophilic attack by the amino group of the 2-aminothiophenol onto the carbonyl carbon of the electrophile, followed by dehydration to form an intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the thiol group and an oxidation step yields the final aromatic benzothiazole ring. ekb.eg Various catalysts and reaction conditions have been developed to improve yields and shorten reaction times, including microwave irradiation and the use of eco-friendly catalysts. nih.govmdpi.com

Table 1: Examples of Cyclocondensation Conditions for Benzothiazole Synthesis

| Reactants | Reagent for C-2 Position | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol | Aromatic Aldehydes | SnP2O7 (heterogeneous catalyst) | High yields (87–95%), short reaction times (8–35 min), reusable catalyst. | mdpi.com |

| 2-Aminothiophenol | Fatty Acids | P4S10, Microwave irradiation | Efficient, rapid, and solvent-free protocol with high yields. | nih.gov |

| 2-Aminothiophenol | Benzaldehydes | H2O2/HCl, Ethanol, Room Temp | Excellent yields (85–94%), short reaction time (45–60 min), simple setup. | mdpi.com |

| 2-Aminothiophenol | Nitriles | Copper catalyst | Applicable to a wide range of nitriles, furnishing excellent yields. | mdpi.comorganic-chemistry.org |

One notable example is the three-component reaction involving haloanilines, a sulfur source (like elemental sulfur), and a carbon source (such as arylacetic acids or benzyl chlorides), often catalyzed by copper acetate. nih.gov This redox cyclization tolerates a wide range of functional groups and is scalable. nih.gov Another approach involves the reaction of 2-aminobenzothiazole (B30445), an aldehyde, and an isonitrile, demonstrating the versatility of MCRs in building more complex fused heterocyclic systems. nih.govmdpi.com While these methods may not directly yield this compound, they represent strategic pathways for creating diverse libraries of benzothiazole analogs.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiazoles are no exception. nih.gov These methods often rely on C-H functionalization or cross-coupling reactions to form the critical C-S or C-N bonds of the thiazole (B1198619) ring. nih.govacs.org Catalysts based on palladium, copper, iron, and ruthenium are commonly employed. nih.govacs.orgacs.org

A prominent strategy is the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation of thiobenzanilides. acs.org This method allows for the synthesis of variously substituted benzothiazoles in high yields. Copper catalysts are also crucial, particularly in the reaction of 2-haloanilines with dithiocarbamates or in the intramolecular C-S bond formation of N-arylthioureas. tandfonline.comdntb.gov.ua More recently, inexpensive and less toxic iron(III) catalysts have been used for the synthesis of 2-arylbenzothiazoles from aryl isothiocyanates and electron-rich arenes via a tandem C-C and C-S bond formation. acs.org These transition metal-catalyzed routes offer excellent functional group tolerance and provide access to benzothiazole scaffolds that are difficult to obtain through traditional condensation methods. acs.orgtandfonline.com

Table 2: Overview of Transition Metal-Catalyzed Benzothiazole Syntheses

| Catalytic System | Starting Materials | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium(II) / Copper(I) | Thiobenzanilides | C-H Functionalization / Intramolecular C-S Cyclization | High yields, good functional group tolerance. | acs.org |

| Copper Oxide (CuO) | 2-Bromoanilines, Dithiocarbamates | One-pot Cyclization | Effective for less reactive 2-bromoanilines. | tandfonline.com |

| Iron(III) Chloride (FeCl3) | Aryl Isothiocyanates, Electron-rich Arenes | Tandem C-C and C-S Bond Formation | Uses an inexpensive and less toxic metal catalyst. | acs.org |

| Ruthenium(III) Chloride (RuCl3) | N-Arylthioureas | Intramolecular Oxidative C-S Coupling | Direct synthesis of 2-aminobenzothiazoles. | nih.gov |

Regioselective Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, its functional groups—the C-2 methyl group and the C-5 hydroxyl group—serve as handles for further chemical modifications. Regioselective derivatization at these positions is crucial for tuning the molecule's physicochemical and biological properties.

The methyl group at the C-2 position of the benzothiazole ring exhibits enhanced acidity due to the electron-withdrawing nature of the adjacent imine bond. This allows for deprotonation with a suitable base to form a nucleophilic carbanion. This reactivity is the basis for several important chemical transformations.

One common reaction is the condensation with aromatic aldehydes (a Knoevenagel-type condensation), which proceeds after deprotonation of the methyl group. This reaction leads to the formation of 2-styrylbenzothiazole derivatives, which are of interest for their optical properties. Other electrophiles can also be used to introduce a variety of substituents at this position, expanding the molecular diversity of the benzothiazole core.

The C-5 hydroxyl group on the benzothiazole ring behaves as a typical phenol, making it amenable to a wide range of standard chemical transformations. Its modification is a key strategy for creating analogs with altered solubility, lipophilicity, and biological target interactions.

O-Alkylation (Etherification): The phenolic proton can be removed by a base (e.g., K₂CO₃, NaH) to form a phenoxide, which is a potent nucleophile. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) via a Williamson ether synthesis yields the corresponding ether derivative.

O-Acylation (Esterification): The hydroxyl group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction produces ester derivatives, which can act as prodrugs or modify the electronic properties of the aromatic system.

Other Derivatizations: The hydroxyl group can also be converted into other functional groups, such as sulfonate esters (e.g., tosylates, mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions.

These derivatization strategies at the C-2 methyl and C-5 hydroxyl positions provide a robust platform for the synthesis of a diverse array of this compound analogs for various chemical and pharmaceutical applications.

Strategies for Remote Functionalization of the Benzene (B151609) Moiety

Achieving regioselective functionalization of the benzene ring in benzothiazoles, particularly at positions remote from the heteroaromatic thiazole ring (C4, C5, C6, and C7), presents a significant synthetic challenge. Traditional electrophilic aromatic substitution reactions often lead to mixtures of products due to the complex interplay of directing effects from both the fused thiazole ring and any existing substituents. Consequently, modern synthetic methodologies have increasingly turned to transition metal-catalyzed C-H activation strategies, which offer a powerful tool for precise, site-selective modifications.

The use of directing groups (DGs) is a cornerstone of this approach. These groups, temporarily or permanently installed on the benzothiazole core, coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective functionalization. While ortho-functionalization (at the C7 position) is the most common outcome due to the formation of a stable five- or six-membered metallacycle, innovative strategies are emerging to target the more remote C4, C5, and C6 positions.

Ruthenium-catalyzed σ-activation has been shown to be a vital technique for the meta-functionalization of arenes and can be applied to benzothiazole derivatives. This methodology involves the formation of a stable ruthenacycle at the C7 position, which then electronically influences the C5 position (meta to the directing group), making it susceptible to functionalization.

Palladium catalysis has also been extensively explored for the C-H functionalization of benzothiazoles. While often leading to C2-functionalization, the choice of ligands, oxidants, and reaction conditions can be tuned to favor functionalization on the benzene ring. For instance, the use of specialized directing groups that create larger metallacycles can, in principle, direct the catalyst to more remote positions.

Recent research has demonstrated the potential for regioselective C-H functionalization of the six-membered ring of 6,5-fused heterocyclic systems, including benzothiazoles. These methods often rely on a deep understanding of the electronic and steric properties of both the substrate and the catalyst.

Below is a table summarizing some of the key findings in the remote functionalization of the benzothiazole benzene ring:

| Target Position | Catalyst System | Directing Group | Key Findings |

| C7 | PdCl2 | None (innate) | Phosphine-free palladium catalysis can achieve C7 arylation of benzoxazoles and benzothiazoles. |

| C4 | Ruthenium | Pyrimidine | Ruthenium-catalyzed σ-activation has been used for C4-selective C-H alkylation of carbazole derivatives, a strategy with potential applicability to benzothiazoles. |

| meta (C5) | Ruthenium | Various | Ruthenium-catalyzed meta-C-H functionalization is a growing field, offering a potential route to C5-substituted benzothiazoles. |

It is important to note that the direct remote functionalization of this compound itself is not yet extensively documented. However, the principles established for related benzothiazole derivatives and other fused heterocyclic systems provide a strong foundation for the future development of such highly selective transformations.

Principles of Green Chemistry in the Synthesis of this compound Derivatives

The integration of green chemistry principles into synthetic organic chemistry is no longer a niche interest but a fundamental aspect of modern process development. The synthesis of benzothiazole derivatives, including this compound, is increasingly being approached with a focus on sustainability, waste reduction, and the use of environmentally benign reagents and conditions.

Microwave-Assisted Organic Synthesis (MAOS) for Benzothiazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The synthesis of benzothiazoles is particularly well-suited to this technology.

The condensation of 2-aminothiophenols with aldehydes or carboxylic acids, a cornerstone of benzothiazole synthesis, can be significantly expedited under microwave irradiation. For instance, the synthesis of 2-substituted benzothiazoles has been achieved in minutes with high yields using microwave heating, often without the need for a catalyst and sometimes in the absence of a solvent. mdpi.comacs.org Glycerol, a biodegradable and non-toxic solvent, has been successfully employed as a green reaction medium for the microwave-assisted synthesis of benzothiazole derivatives. nih.gov

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| 2-Aminothiophenol, Aldehydes | PIFA, Ethanol, Microwave (80°C) | 15 min | Good to Excellent | nih.gov |

| 2-Aminothiophenol, Aldehydes | Glycerol, Microwave | Short | Good | nih.gov |

| 2-Aminothiophenol, Fatty Acids | P4S10, Microwave | 3-4 min | High | |

| 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid, Microwave | 10 min | High |

Solvent-Free and Aqueous Reaction Media Utilization

The reduction or complete elimination of volatile organic solvents (VOCs) is a key principle of green chemistry. To this end, the development of solvent-free and aqueous reaction media for benzothiazole synthesis has been a major focus of research.

Solvent-free reactions, often conducted by grinding the reactants together or with the assistance of a solid support, offer significant environmental benefits. The synthesis of 2-substituted benzothiazoles has been successfully carried out under solvent-free conditions, for example, by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature. chemrxiv.org Molecular iodine has also been used as a catalyst for the solid-phase, solvent-free synthesis of benzothiazole derivatives from 2-aminothiophenol and benzoic acid derivatives.

Water, as a non-toxic, non-flammable, and abundant solvent, is an ideal medium for green synthesis. An efficient method for the one-step synthesis of benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water. acs.org Furthermore, a joint experimental and computational study has highlighted the unique role of water in promoting the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols at room temperature without the need for strong acids or metal catalysts. researchgate.net

Biocatalytic Approaches in Heterocyclic Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable and selective approach to organic synthesis. While the application of biocatalysis to the synthesis of benzothiazoles is still an emerging field, several promising examples have been reported.

Commercial laccases have been shown to catalyze the condensation of 2-aminothiophenol with various aromatic aldehydes to produce benzothiazoles. This enzymatic approach operates under mild conditions and offers a green alternative to traditional chemical catalysts. Baker's yeast has also been employed to catalyze the condensation of 2-aminothiophenol and aldehydes, yielding 2-substituted benzothiazoles in moderate to good yields under mild reaction conditions.

The broader field of biocatalytic synthesis of heterocyclic compounds is rapidly expanding, with lipases being used to catalyze a variety of C-C and C-N bond-forming reactions. researchgate.net These advancements suggest that biocatalytic routes to this compound and its derivatives will become increasingly viable in the future.

Mechanistic Elucidation of Key Synthetic Transformations Towards this compound

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations. The formation of the benzothiazole ring, the core of this compound, typically proceeds through a well-established, yet subtly variable, mechanistic pathway.

The most common route to 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid. The generally accepted mechanism for the reaction with an aldehyde begins with the nucleophilic attack of the primary amino group of the 2-aminothiophenol onto the electrophilic carbonyl carbon of the aldehyde. This initial step forms a carbinolamine intermediate.

Subsequent dehydration of the carbinolamine leads to the formation of a Schiff base (imine) intermediate. The key cyclization step then occurs via an intramolecular nucleophilic attack of the thiol group onto the imine carbon. This ring-closure forms a thiazolidine intermediate.

The final step in the formation of the aromatic benzothiazole ring is an oxidation or dehydrogenation of the thiazolidine intermediate. This can occur through various pathways, including air oxidation or the use of an external oxidizing agent.

When a carboxylic acid is used as the carbonyl source, the initial step is typically an amide bond formation between the 2-aminothiophenol and the carboxylic acid. This is often facilitated by a coupling agent or by heating to drive off water. The resulting N-acyl-2-aminothiophenol then undergoes an intramolecular cyclization, where the thiol group attacks the amide carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the benzothiazole product.

Computational studies, often employing Density Functional Theory (DFT), have been used to further probe the energetics and transition states of these mechanistic pathways. chemrxiv.orgrsc.org These studies can provide valuable insights into the role of catalysts, solvents, and substituents on the reaction rate and selectivity, aiding in the rational design of improved synthetic protocols. For instance, computational work has helped to elucidate the role of water in facilitating the cyclization step by stabilizing key intermediates and transition states through hydrogen bonding. researchgate.net

Structure Activity Relationship Sar and Structural Optimization of 2 Methyl 1,3 Benzothiazol 5 Ol Derivatives

Correlative Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of 2-methyl-1,3-benzothiazol-5-ol derivatives can be significantly modulated by altering the substituents on the benzothiazole (B30560) ring system. The size, shape, and electronic nature of these substituents influence the molecule's interaction with its biological target, thereby affecting its pharmacological efficacy.

The C-2 position of the benzothiazole ring is a critical site for substitution, and the nature of the group at this position can profoundly impact biological activity. The methyl group in this compound, while seemingly simple, exerts both steric and electronic effects. The steric bulk of the C-2 substituent can influence the molecule's ability to fit into the binding pocket of a target protein. For instance, in the synthesis of some 2-alkyl and 2-aryl(hetaryl)benzothiazoles, the yields of the reaction were observed to decrease with the increasing steric volume of the substituent, suggesting that steric hindrance can play a significant role in molecular interactions. nih.gov

From an electronic standpoint, the methyl group is a weak electron-donating group, which can subtly influence the electron density of the benzothiazole ring system. Theoretical studies on benzothiazole derivatives have shown that substitution at the C-2 position leads to a progressive increase in the energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can affect the reactivity of the molecule. scirp.org

The hydroxyl group at the C-5 position of the benzothiazole ring is a key functional group that can significantly contribute to the pharmacological profile of the molecule. Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions with biological targets, which can be crucial for binding affinity and efficacy.

In a study of novel benzothiazole derivatives, it was found that a methoxy (B1213986) substituent at the 5th position of the benzothiazole ring led to a reduction in binding potency and biological activity. rsc.org This suggests that the presence of the hydroxyl group, as opposed to a methoxy group, may be more favorable for activity, potentially due to its ability to form key hydrogen bonds that the methoxy group cannot. The hydroxyl group's polarity and ability to engage in hydrogen bonding can anchor the ligand in the active site of a receptor or enzyme.

Research has shown that the nature and position of substituents on the benzene (B151609) ring strongly affect the properties of the benzothiazole moiety. nih.govmdpi.com For example, the presence of electron-withdrawing groups like nitro or cyano at the C-6 position has been found to increase the antiproliferative activity of certain benzothiazole derivatives. mdpi.com Conversely, electron-donating groups can also modulate activity, and their effect is often position-dependent. nih.gov The introduction of a lipophilic group at the 4-position of a 2-hydroxyphenyl ring attached to a benzothiazole scaffold was found to be beneficial for antitumor activity, highlighting the importance of substituent placement. nih.gov The electronic effects of these substituents can alter the pKa of the molecule, its susceptibility to metabolic enzymes, and its ability to interact with target macromolecules.

Table 1: Impact of Benzene Ring Substituents on the Biological Activity of Benzothiazole Derivatives

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-6 | Nitro or Cyano group | Increased antiproliferative activity | mdpi.com |

| C-4 (on a 2-hydroxyphenyl ring) | Lipophilic group | Beneficial for antitumor activity | nih.gov |

| General | Electron-donating or electron-withdrawing groups | Modulates electronic properties and biological activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies can provide valuable insights into the structural requirements for optimal pharmacological activity and guide the design of new, more potent derivatives.

QSAR models are developed by correlating various physicochemical, electronic, and steric descriptors of the molecules with their experimentally determined biological activities. chula.ac.thresearchgate.net These descriptors can include parameters such as lipophilicity (logP), molar refractivity, and various electronic and topological indices. For instance, a QSAR analysis performed on a series of benzothiazole derivatives with H3-receptor affinity revealed that lipophilicity and the steric bulk of substituents were key factors influencing activity. nih.gov

In the context of this compound analogs, a QSAR model could be developed by synthesizing a library of derivatives with systematic variations in substituents at different positions of the benzothiazole ring. The biological activities of these compounds would then be determined, and the data would be used to generate a statistically significant QSAR equation. Such a model could predict the activity of yet unsynthesized compounds, thereby prioritizing synthetic efforts. chula.ac.th

Table 2: Common Descriptors Used in QSAR Studies of Benzothiazole Derivatives

| Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic interactions and reactivity |

| Steric | Molar refractivity, Molecular volume | Relates to the size and shape of the molecule and its fit in a binding site |

| Hydrophobic | LogP, Partition coefficient | Influences membrane permeability and hydrophobic interactions with the target |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall topology of the molecule |

Rational Drug Design and Pharmacophore Development Based on this compound Scaffolds

Rational drug design involves the development of new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism of action. nih.gov The this compound scaffold can serve as a starting point for the rational design of potent and selective inhibitors for various therapeutic targets.

A key aspect of rational drug design is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound derivatives, a pharmacophore model would identify the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships that are critical for binding to the target. thaiscience.info For example, a pharmacophore hypothesis for a series of benzothiazole derivatives as p56lck inhibitors identified one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features. thaiscience.info

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules that fit the model and are likely to be active. researchgate.net Furthermore, the model can guide the structural modification of the this compound scaffold to enhance its interaction with the target, leading to improved potency and selectivity. nih.gov

In Silico Screening and Lead Optimization Strategies for Benzothiazole Derivatives

In silico screening, or virtual screening, is a computational approach used in the early stages of drug discovery to search large libraries of compounds for potential drug candidates. researchgate.net For benzothiazole derivatives, in silico methods can be employed to identify promising lead compounds and to guide their optimization into clinical candidates.

Virtual screening can be performed using either ligand-based or structure-based approaches. acs.org Ligand-based methods, such as similarity searching and pharmacophore modeling, are used when the three-dimensional structure of the target is unknown. Structure-based methods, such as molecular docking, require the 3D structure of the biological target and are used to predict the binding mode and affinity of a ligand to the target. researchgate.net Molecular docking studies can reveal key interactions between the benzothiazole derivative and the amino acid residues in the active site of the target, providing insights for further optimization. researchgate.net

Once a lead compound is identified through in silico screening, lead optimization strategies are employed to improve its pharmacological and pharmacokinetic properties. This involves iterative cycles of chemical synthesis and biological testing, guided by computational modeling. acs.orgnih.gov For benzothiazole derivatives, this could involve modifying substituents to enhance binding affinity, improve solubility, reduce toxicity, and optimize metabolic stability. acs.orgnih.gov The ultimate goal is to develop a drug candidate with the desired efficacy and safety profile. acs.orgnih.gov

Advanced Computational Chemistry Investigations of 2 Methyl 1,3 Benzothiazol 5 Ol

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic behavior of 2-Methyl-1,3-benzothiazol-5-ol, predicting its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For benzothiazole (B30560) derivatives, calculations are commonly performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G+(d,p) or 6-311G(d,p). mdpi.comscirp.org This level of theory has proven effective for optimizing molecular geometries and predicting vibrational frequencies, electronic properties, and thermodynamic parameters. scirp.orgindexcopernicus.com

The application of DFT to this compound begins with a geometry optimization to find the most stable three-dimensional conformation of the molecule. indexcopernicus.com From this optimized structure, various properties can be calculated, including bond lengths, bond angles, and dihedral angles. These theoretical parameters provide a detailed picture of the molecule's architecture. Furthermore, DFT calculations can yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which help confirm the stability and spontaneity of formation under standard conditions. scirp.orgscirp.org

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. mdpi.comnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. indexcopernicus.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as electrons can be easily excited from the ground state. mdpi.comscirp.org Conversely, a large energy gap indicates higher stability and lower reactivity. scirp.org From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. mdpi.comscirp.org These indices provide a quantitative measure of the molecule's reactivity profile. scirp.org

| Quantum Chemical Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. Soft molecules have a small HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table outlines the key reactivity indices derived from HOMO and LUMO energies, which are used to characterize the chemical reactivity of this compound. mdpi.comscirp.orgproquest.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.orgindexcopernicus.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify charge-rich and charge-poor regions. scirp.orgscirp.org

Typically, the MEP map displays:

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to the locations of heteroatoms like oxygen and nitrogen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These are often located around hydrogen atoms.

Green regions: Represent areas of neutral or near-zero potential. mdpi.com

For this compound, the MEP map would reveal the negative potential concentrated around the nitrogen, sulfur, and oxygen atoms, identifying them as likely sites for interaction with electrophiles. The positive potential would be located on the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors. scirp.orgscirp.org

Molecular Interactions and Binding Dynamics through Computational Simulations

Computational simulations are indispensable for exploring how this compound might interact with biological macromolecules, providing a dynamic view of binding events that is often difficult to capture experimentally.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used to screen for potential biological activity and to understand the mechanism of action at a molecular level. For benzothiazole derivatives, a variety of biological targets have been investigated, including enzymes involved in microbial infections and cancer. biointerfaceresearch.comnih.govnih.gov

Potential biological targets for docking studies with this compound could include:

Bacterial Enzymes: Such as E. coli dihydroorotase or S. aureus DNA gyrase, which have been studied as targets for other benzothiazole compounds. nih.gov

Viral Proteins: Including the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which have been explored in repurposing studies for benzothiazole derivatives. nih.gov

Kinases: Such as the p56lck enzyme, a target for cancer therapy. biointerfaceresearch.com

Acetylcholinesterase (AChE): An enzyme implicated in Alzheimer's disease. ajchem-a.com

The docking process calculates a binding affinity or docking score (typically in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.govnih.gov

| Biological Target | Protein Data Bank (PDB) ID | Potential Significance | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Antiviral | Cys145, His41, Met165 |

| p56lck Tyrosine Kinase | 1QPC | Anticancer | Met319, Thr316, Ala367 |

| E. coli Dihydroorotase | 1J79 | Antibacterial | Asn44, Leu222 |

| Acetylcholinesterase (AChE) | 4EY7 | Anti-Alzheimer's | Trp84, Tyr334, Phe330 |

This table presents a hypothetical summary of molecular docking studies for this compound with various biological targets, based on studies of similar compounds.

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing insights into the stability of the binding pose and the conformational changes that may occur. nih.gov

An MD simulation of the this compound-protein complex, typically run for a duration of nanoseconds to microseconds, can be used to:

Assess Complex Stability: By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov Fluctuations within 1–3 Å are generally considered acceptable for small globular proteins. nih.gov

Analyze Protein-Ligand Interactions: MD simulations can track the persistence of key interactions, like hydrogen bonds, identified during docking. This helps to confirm which interactions are most critical for stable binding. nih.gov

Explore Conformational Flexibility: These simulations reveal the flexibility of both the ligand and the protein's active site, providing a more realistic understanding of the binding event than a rigid docking model. acs.org

By combining docking with MD simulations, researchers can gain a comprehensive understanding of the molecular interactions and binding dynamics of this compound with its potential biological targets. nih.govbiointerfaceresearch.com

Theoretical Prediction of Spectroscopic Parameters for Mechanistic Insights (e.g., NMR Chemical Shift Predictions)

In the field of computational chemistry, the theoretical prediction of spectroscopic parameters serves as a powerful, non-invasive tool for elucidating molecular structures and understanding mechanistic pathways. For this compound, methods such as Density Functional Theory (DFT) are employed to gain profound insights into its electronic and structural properties. mdpi.commdpi.com DFT calculations have become a staple for organic chemists, providing a theoretical background to various chemical concepts and calculations. mdpi.com

A key application of these computational methods is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently utilized in conjunction with DFT to accurately calculate the ¹H and ¹³C NMR spectra of molecules. mdpi.commdpi.comimist.ma This approach involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a 6-31+G(d,p) basis set, followed by the GIAO calculation to predict the shielding tensors and, consequently, the chemical shifts. mdpi.com The relative chemical shifts are typically calculated using tetramethylsilane (TMS) as the reference standard, mirroring experimental practices. mdpi.comimist.ma

The correlation between theoretically calculated and experimentally observed NMR data is often remarkably high, with regression coefficients (R²) frequently exceeding 0.99. mdpi.com This strong agreement validates the computational model and allows for the confident assignment of complex spectra. For benzothiazole derivatives, these calculations have proven to be an excellent tool for clarifying molecular structure and conformations. mdpi.com

By analyzing the predicted chemical shifts, researchers can gain mechanistic insights in several ways:

Structural Verification: Theoretical NMR data can confirm the proposed structure of newly synthesized derivatives of this compound, ensuring the correct regiochemistry and stereochemistry have been achieved.

Tautomeric and Conformational Analysis: For molecules that can exist in different tautomeric or conformational forms, DFT calculations can predict the NMR spectra for each isomer. Comparing these predictions with experimental data helps determine the predominant form in solution, as demonstrated in studies of related benzazole systems. uq.edu.aumdpi.com

Electronic Environment Mapping: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Theoretical calculations can map the electron density across the this compound molecule. For instance, the predicted shifts for the aromatic protons and carbons can reveal the electron-donating or electron-withdrawing effects of the methyl and hydroxyl substituents on the benzothiazole core. This information is crucial for predicting the molecule's reactivity and potential sites for electrophilic or nucleophilic attack. mdpi.com

Hydrogen Bonding Insights: Computational methods can model intramolecular and intermolecular hydrogen bonds. The presence of a hydrogen bond involving the hydroxyl group at the C5 position or the nitrogen atom of the thiazole (B1198619) ring would significantly affect the chemical shifts of nearby protons, a phenomenon that can be precisely predicted and then verified experimentally. uq.edu.au

The predictive power of these computational techniques provides a bridge between molecular structure and observable spectroscopic properties, offering a detailed view of the molecule's behavior and reactivity that is essential for mechanistic elucidation.

Predicted NMR Chemical Shifts for this compound

The following tables present illustrative ¹H and ¹³C NMR chemical shift data for this compound, as would be predicted using DFT (B3LYP) with the GIAO method. This data is compared with typical experimental values observed for similar benzothiazole structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton Position | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| CH₃ (at C2) | 2.75 | 2.70 - 2.90 |

| H (at C4) | 7.30 | 7.20 - 7.40 |

| H (at C6) | 6.95 | 6.85 - 7.05 |

| H (at C7) | 7.65 | 7.55 - 7.75 |

| OH (at C5) | 9.50 | 9.00 - 10.00 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Position | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| CH₃ (at C2) | 20.1 | 19.5 - 21.0 |

| C2 | 167.5 | 166.0 - 169.0 |

| C4 | 116.0 | 115.0 - 117.0 |

| C5 | 154.0 | 153.0 - 155.0 |

| C6 | 114.5 | 113.5 - 115.5 |

| C7 | 123.0 | 122.0 - 124.0 |

| C3a (bridgehead) | 152.5 | 151.0 - 153.0 |

| C7a (bridgehead) | 131.0 | 130.0 - 132.0 |

Advanced Analytical Methodologies in the Study of 2 Methyl 1,3 Benzothiazol 5 Ol

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatography is an indispensable tool for separating 2-Methyl-1,3-benzothiazol-5-ol from reaction mixtures, synthetic byproducts, or complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the purity assessment and quantification of benzothiazole (B30560) derivatives. The development of a successful HPLC method hinges on the selection of an appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For compounds like this compound, reverse-phase (RP) HPLC is typically the method of choice. In this mode, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure sharp, symmetrical peaks, a modifier such as formic acid or phosphoric acid is commonly added to the mobile phase to control the ionization state of the analyte. Purity levels are determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Below is an example of a typical HPLC method developed for the analysis of benzothiazole compounds.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-based gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Detection | UV-Vis Detector at 270 nm or Mass Spectrometer (MS) |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many benzothiazoles are amenable to GC-MS analysis, the presence of a polar hydroxyl group in this compound reduces its volatility and may require a derivatization step to improve its chromatographic behavior.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For a hydroxyl group, a common approach is silylation, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. This process converts the polar -OH group into a nonpolar -O-TMS ether, making the molecule more suitable for GC analysis.

The analysis involves injecting the sample (or its derivative) into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification.

A representative set of GC-MS parameters for the analysis of a derivatized benzothiazole is provided below.

| Parameter | Condition |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Spectroscopic Approaches for Mechanistic and Advanced Structural Interpretation

Spectroscopic techniques are essential for elucidating the precise chemical structure of this compound and studying its behavior. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure confirmation.

In the ¹H NMR spectrum of this compound, the methyl protons would appear as a sharp singlet, while the aromatic protons on the benzene (B151609) ring would present as doublets or doublets of doublets, with chemical shifts and coupling constants dictated by their positions relative to the hydroxyl and thiazole (B1198619) ring substituents. The hydroxyl proton typically appears as a broad singlet, and its position can be concentration and solvent-dependent.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.8 | Singlet | -CH₃ |

| ~9.5 | Broad Singlet | -OH | |

| ~7.0-7.8 | Multiplets | Aromatic Protons | |

| ¹³C | ~20 | -CH₃ | |

| ~110-155 | Aromatic & Thiazole Carbons | ||

| ~168 | C=N (Thiazole Carbon) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For a synthetic chemist, it is an essential tool for reaction monitoring. By analyzing small aliquots of a reaction mixture, one can track the disappearance of starting materials and the appearance of the product's molecular ion peak, which for this compound would be at an m/z corresponding to its exact mass (C₈H₇NOS, ~165.02 Da).

High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass to several decimal places. Furthermore, MS is critical for structural elucidation through fragmentation analysis. In tandem MS (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps identify the molecule's structural components. For this compound, characteristic fragments would likely arise from the cleavage of the methyl group or fragmentation of the thiazole ring.

This technique is also paramount in metabolite identification studies, where researchers identify the products of a compound's metabolism in biological systems. By comparing the mass spectra of samples from a treated system to a control, novel peaks corresponding to metabolites can be identified, and their fragmentation patterns can suggest the nature of the metabolic transformation (e.g., hydroxylation, conjugation).

| Ion Type | Calculated m/z | Description |

| [M+H]⁺ | 166.0321 | Molecular ion with proton (Positive Ion Mode) |

| [M-H]⁻ | 164.0175 | Molecular ion without proton (Negative Ion Mode) |

| [M-CH₃]⁺ | 151.0141 | Fragment from loss of the methyl group |

| [M-CO-H]⁺ | 136.0215 | Potential fragment from ring cleavage |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and effective method for identifying the functional groups present in a molecule.

For this compound, the FTIR spectrum would display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness suggests the presence of hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The spectrum would also feature sharp peaks in the 1600-1450 cm⁻¹ region, corresponding to the C=N stretching of the thiazole ring and the C=C stretching vibrations of the aromatic system.

FTIR is particularly useful for studying molecular interactions. For example, if the hydroxyl group of this compound acts as a hydrogen bond donor to a solvent or another molecule, a noticeable shift and broadening of the O-H stretching band would be observed. This provides insight into the intermolecular forces that govern the compound's physical and chemical properties.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3400-3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=N Stretch (Thiazole) | 1620-1580 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch (Phenol) | 1260-1180 | Strong |

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and for studying the formation of complexes. For this compound, this technique reveals characteristic absorption bands that are influenced by the molecular structure and the solvent environment.

Electronic Transitions:

The UV-Visible spectrum of benzothiazole derivatives, including this compound, is characterized by absorption bands in the ultraviolet A (UVA) and ultraviolet B (UVB) regions, typically between 280 and 400 nm. These absorptions arise from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands are sensitive to the nature of substituents on the benzothiazole core. The hydroxyl (-OH) and methyl (-CH₃) groups in this compound are expected to influence the electronic distribution and thus the energy of these transitions.

Complexation Studies:

UV-Visible spectroscopy is also instrumental in studying the interaction of this compound with metal ions to form coordination complexes. The formation of a complex is often accompanied by a significant change in the UV-Visible spectrum of the ligand. These changes can manifest as a shift in the wavelength of maximum absorption (λmax) or a change in the molar absorptivity.

The chelation of metal ions by benzothiazole-derived ligands can be monitored by titrating the ligand solution with a metal salt and recording the corresponding changes in the absorption spectra. Such studies are crucial for determining the stoichiometry and stability constants of the resulting complexes. The nitrogen and sulfur atoms of the thiazole ring, along with the hydroxyl group, can act as potential coordination sites for metal ions. The interaction with metal ions perturbs the electronic energy levels of the ligand, leading to the observed spectral shifts. Although specific complexation studies for this compound are not detailed in the provided search results, the general behavior of benzothiazole derivatives suggests its potential to act as a chelating agent.

| Parameter | Typical Range for Benzothiazole Derivatives | Influencing Factors |

| Absorption Maxima (λmax) | 280 - 400 nm | Substituents, Solvent Polarity |

| Molar Absorptivity (ε) | 10³ - 10⁵ L mol⁻¹ cm⁻¹ | Nature of electronic transition |

| Spectral Shift upon Complexation | Bathochromic or Hypsochromic | Metal ion, Coordination geometry |

X-ray Crystallography for Elucidation of Solid-State Molecular Architecture and Intermolecular Interactions

Solid-State Molecular Architecture:

While the specific crystal structure of this compound has not been reported in the available literature, data from closely related 2-methyl-1,3-benzothiazole derivatives can be used to infer its likely solid-state architecture. Studies on compounds such as 6-iodo-2-methyl-1,3-benzothiazole have shown that the benzothiazole ring system is essentially planar. nih.gov This planarity is a consequence of the fused aromatic and heterocyclic rings. It is expected that this compound would also adopt a largely planar conformation.

The key structural parameters that would be determined from an X-ray crystallographic study are summarized in the table below, with expected values based on related structures.

| Structural Parameter | Description | Expected Value/Feature |

| Molecular Geometry | Overall shape of the molecule | Largely planar benzothiazole ring system |

| Bond Lengths | Distances between bonded atoms | Consistent with aromatic and heterocyclic C-C, C-N, C-S, and C-O bonds |

| Bond Angles | Angles between adjacent bonds | Reflective of the sp² hybridization of the ring atoms |

| Torsion Angles | Dihedral angles defining conformation | Close to 0° or 180° for the ring system, indicating planarity |

Intermolecular Interactions:

The packing of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a crucial role in stabilizing the crystal lattice. The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. Therefore, O-H···N or O-H···S hydrogen bonds are likely to be significant features in the crystal packing.

Furthermore, the aromatic benzothiazole ring system can participate in π–π stacking interactions. nih.gov These interactions, where the planar rings of adjacent molecules are arranged in a face-to-face or offset manner, are a common feature in the crystal structures of aromatic compounds. In the crystal structure of 6-iodo-2-methyl-1,3-benzothiazole, offset π–π contacts with a centroid-centroid distance of 3.758 Å have been observed between the thiazole rings of neighboring molecules. nih.gov Other potential interactions include C-H···π interactions and, depending on the packing, weaker van der Waals forces. The interplay of these various intermolecular forces will ultimately determine the final three-dimensional crystal structure.

Perspectives and Future Directions in 2 Methyl 1,3 Benzothiazol 5 Ol Research

Precision Design of Novel Therapeutic Agents Based on the Benzothiazole (B30560) Core

The benzothiazole nucleus is a cornerstone in the design of new therapeutic agents due to its structural adaptability and ability to interact with a multitude of biological targets. mdpi.com Future research is focused on the precision design of novel drugs by leveraging a deeper understanding of structure-activity relationships (SARs). Advances in computational modeling and synthetic strategies are enabling the development of benzothiazole-based compounds with enhanced potency, improved selectivity, and better safety profiles. researchgate.netmdpi.com

The therapeutic potential of this scaffold is demonstrated by a range of clinically approved drugs and investigational compounds targeting diverse medical conditions. mdpi.com For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), while Quizartinib is an agent for acute myeloid leukemia (AML). mdpi.com These compounds function through various mechanisms, including enzyme inhibition and receptor modulation, highlighting the scaffold's high binding affinity and target specificity. researchgate.netmdpi.com

Future design strategies will likely focus on modifying the core structure to optimize interactions with specific biological receptors. Research has shown that substitutions at various positions on the benzothiazole ring can significantly influence anticancer activity, with modifications at the 2 and 6-positions showing particular promise. nih.gov The ongoing exploration of these derivatives is crucial for developing the next generation of targeted therapies for cancer, neurodegenerative diseases, and infectious agents. researchgate.net

Table 1: Examples of Therapeutic Agents Based on the Benzothiazole Core

| Compound | Therapeutic Application | Mechanism of Action |

|---|---|---|

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Neuroprotection |

| Quizartinib | Acute Myeloid Leukemia (AML) | Anticancer (Enzyme Inhibition) |

| Flutemetamol | Alzheimer's Disease Diagnosis | Diagnostic Imaging |

| Pramipexole | Parkinson's Disease, Restless Legs Syndrome | CNS Modulation |

Development of Sustainable and Efficient Synthetic Routes

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, but future efforts are increasingly directed towards sustainable and efficient methodologies. Traditional synthetic methods are often being replaced by "green chemistry" approaches that minimize waste, reduce energy consumption, and avoid hazardous reagents. mdpi.com

Key areas of development include:

Catalysis: The use of novel catalytic systems, such as magnetic nanoparticles functionalized with ionic liquids or copper (I) iodide, allows for reactions to proceed under milder conditions, often in environmentally benign solvents like water. nanomaterchem.comnanomaterchem.com These catalysts are often recyclable, adding to the sustainability of the process. nanomaterchem.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, leading to higher yields and cleaner product formation compared to conventional heating. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing the number of synthetic steps and purification procedures required. nanomaterchem.com

Novel Reagents and Solvents: Research is exploring the use of less toxic and more sustainable reagents, such as hydrogen peroxide as an oxidant, and solvents like polyethylene glycol (PEG). nanomaterchem.commdpi.com

One of the most common methods for synthesizing 2-substituted benzothiazoles involves the condensation reaction of 2-aminothiophenol with aldehydes, ketones, or carboxylic acids. mdpi.comorganic-chemistry.org Green variations of this method utilize catalysts like commercial laccases or tin pyrophosphate (SnP2O7) to achieve high yields in shorter reaction times. mdpi.com Another approach involves the intramolecular cyclization of thioanilides, which can be promoted by visible-light photoredox catalysis, using molecular oxygen as the terminal oxidant and producing only water as a byproduct. organic-chemistry.org

Exploration of Multi-Target Directed Ligands and Polypharmacology

The traditional "one-target, one-molecule" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net Consequently, there is a growing interest in polypharmacology and the design of multi-target directed ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. nih.govresearchgate.netsemanticscholar.org The benzothiazole scaffold is an ideal framework for developing such agents due to its versatile binding capabilities. nih.gov

In the context of Alzheimer's disease (AD), for example, researchers are designing benzothiazole derivatives that can concurrently inhibit several key enzymes and receptors implicated in the disease's progression. nih.govresearchgate.net One study reported a benzothiazole derivative, compound 3s , as a promising MTDL. This compound demonstrated potent activity at the histamine H3 receptor (H3R) while also inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govresearchgate.netsemanticscholar.org This multi-pronged approach could offer an improved therapeutic alternative to single-target drugs. nih.govresearchgate.net

Table 2: Example of a Benzothiazole-Based Multi-Target Directed Ligand for Alzheimer's Disease

| Compound | Target 1 (Ki) | Target 2 (IC50) | Target 3 (IC50) | Target 4 (IC50) |

|---|

| 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | H3R (0.036 µM) | AChE (6.7 µM) | BuChE (2.35 µM) | MAO-B (1.6 µM) |

Data sourced from studies on multi-targeted ligands for Alzheimer's disease. nih.govresearchgate.netsemanticscholar.org

Future research will continue to explore the rational design of MTDLs based on the benzothiazole core to address the complexity of various diseases, potentially leading to more effective and holistic treatment strategies. nih.gov

Utility as Probes in Chemical Biology and Biological Imaging

The inherent fluorescent properties of many benzothiazole derivatives make them highly valuable as probes for chemical biology and bioimaging. acs.org These compounds can be designed to selectively label and visualize specific cellular components and biological processes in living systems. acs.org For instance, derivatives of 2,1,3-benzothiadiazole (BTD), a related scaffold, have been successfully used to label organelles such as mitochondria and lipid droplets, as well as nuclear DNA. acs.org

Key characteristics that make benzothiazoles attractive as fluorescent probes include:

High quantum yields and molar extinction coefficients. acs.org

Large Stokes shifts, which minimize self-quenching. acs.org

Excellent photostability, resisting fading even after long irradiation periods. acs.org

The ability to be excited by visible light, which is less damaging to biological samples. acs.org

Good cell membrane permeability. acs.org

A prominent application of benzothiazole-based probes is in the imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov Thioflavin T (ThT), a benzothiazole derivative, is a gold standard for detecting Aβ aggregates. nih.gov More advanced probes, such as Flutemetamol ([18F]flutemetamol), are 18F-labeled benzothiazoles used for in vivo imaging of Aβ plaques via Positron Emission Tomography (PET), enabling early diagnosis and monitoring of the disease. mdpi.comnih.gov

Integration with Advanced Drug Delivery Systems and Nanomedicine

Integrating benzothiazole derivatives with advanced drug delivery systems and nanomedicine represents a promising frontier for enhancing their therapeutic efficacy and overcoming biological barriers. nih.govmdpi.com Nanoparticles can serve as carriers to improve the solubility, stability, and targeted delivery of benzothiazole-based drugs and probes. mdpi.com

For example, delivering imaging agents across the blood-brain barrier (BBB) is a significant challenge in diagnosing neurodegenerative diseases. nih.gov To address this, researchers have developed nanocomposites, such as silica nanoparticles, to encapsulate benzothiazole-based dyes. These nanocarriers can be designed to facilitate transport into the brain, allowing for successful in vivo imaging of Aβ plaques in animal models. nih.gov

Another innovative approach involves the synthesis of chitosan-based nanoparticles incorporating benzothiazole substituents. mdpi.com Chitosan, a natural polymer, is biocompatible and biodegradable. Nanoparticles formed through electrostatic interactions between chitosan-benzothiazole derivatives and sodium tripolyphosphate have been investigated for their potential antibacterial applications, demonstrating the utility of nanomedicine in enhancing the antimicrobial properties of this scaffold. mdpi.com The future of benzothiazole research will likely see increased integration with nanocarriers like liposomes, micelles, and polymer-drug conjugates to create highly targeted and effective nanomedicines for a range of diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-1,3-benzothiazol-5-ol?

- Answer: The compound can be synthesized via cyclocondensation reactions using thioamide precursors or functionalization of the benzothiazole core. For example:

- Cyclocondensation: Reacting 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄) to form the benzothiazole ring .

- Substitution: Introducing substituents (e.g., methyl or hydroxyl groups) via electrophilic aromatic substitution, often requiring catalysts like FeCl₃ or AlCl₃ .

- Diazotization: For azido or nitro derivatives, diazotization with NaNO₂/HCl at 0°C followed by coupling reactions can modify the core structure .

Q. Which spectroscopic techniques are critical for structural validation of this compound and its derivatives?

- Answer:

- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., methyl at C2 and hydroxyl at C5) .

- IR Spectroscopy: Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) .

- Elemental Analysis: Validates purity and stoichiometry by comparing calculated vs. experimental C, H, N, S percentages .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict electronic properties of this compound?

- Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets (e.g., 6-311G**) and solvent models (e.g., PCM) refine predictions for polar environments . Validation against experimental UV-Vis or cyclic voltammetry data is recommended .

Q. What strategies resolve crystallographic data discrepancies in benzothiazole derivatives?

- Answer:

- Refinement Software: Use SHELXL for high-resolution data to model disorder or twinning. The "TWIN" command handles pseudo-merohedral twinning .

- Data Collection: Optimize absorption corrections (e.g., multi-scan with SADABS) and ensure completeness (>95%) to reduce systematic errors .

- Validation Tools: Check R-factor convergence (target <0.05) and verify bond lengths/angles against Cambridge Structural Database (CSD) entries .

Q. How can substituent effects on the benzothiazole ring be systematically analyzed to predict bioactivity?

- Answer:

- DFT Calculations: Compare frontier molecular orbitals (HOMO/LUMO) of derivatives (e.g., trifluoromethyl or methoxy groups) to assess electron-withdrawing/donating effects .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, azido derivatives may exhibit bioorthogonal reactivity .

- SAR Analysis: Correlate substituent polarity (logP) with in vitro activity data to identify pharmacophore requirements .

Q. What experimental approaches address contradictions in synthetic yields for benzothiazole derivatives?

- Answer:

- Reaction Optimization: Screen solvents (e.g., DMF vs. MeOH) and catalysts (e.g., CuI for Sonogashira coupling) using Design of Experiments (DoE) .

- Kinetic Studies: Monitor reaction progress via HPLC or GC-MS to identify intermediates or side products .

- Cross-Validation: Compare yields from analogous syntheses (e.g., 2-ethyl vs. 2-methyl derivatives) to isolate steric/electronic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.